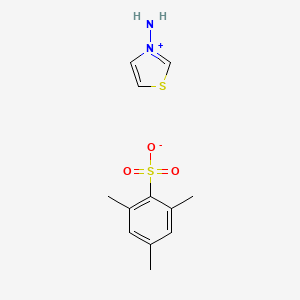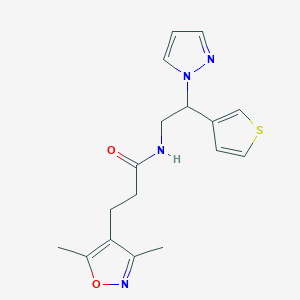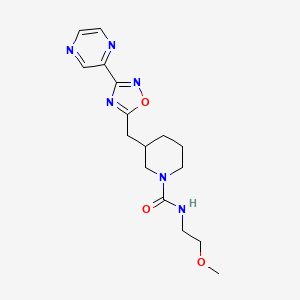![molecular formula C8H13NO3 B2653963 Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2248261-49-4](/img/structure/B2653963.png)
Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, also known as eticyclidine, is a chemical compound that belongs to the class of cyclohexanone derivatives. It has been of interest to the scientific community due to its unique chemical structure and potential applications in various fields.
作用机制
Eticyclidine is a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate disrupts the normal functioning of the brain, leading to a range of effects, including hallucinations, delusions, and dissociation.
Biochemical and Physiological Effects:
Eticyclidine has been shown to have a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in synaptic plasticity, and disruption of neuronal function. In addition, this compound has been shown to have a range of effects on the cardiovascular and respiratory systems, including tachycardia, hypertension, and respiratory depression.
实验室实验的优点和局限性
Eticyclidine has several advantages as a tool for studying the NMDA receptor, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several future directions for research on Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, including the development of more potent and selective NMDA receptor antagonists, the identification of novel targets for this compound, and the exploration of the potential therapeutic applications of this compound in various diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential side effects and toxicities associated with the compound.
Conclusion:
Eticyclidine is a unique chemical compound that has been of interest to the scientific community due to its potential applications in various fields. While much remains to be learned about the compound, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper.
合成方法
Eticyclidine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime using hydroxylamine hydrochloride. The oxime is then converted to the corresponding amide using ethyl chloroformate. The amide is then cyclized using sodium ethoxide to form the desired product, ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate.
科学研究应用
Eticyclidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including schizophrenia, depression, and anxiety. In neuroscience, this compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. In chemical biology, this compound has been used as a chemical probe to study protein-ligand interactions.
属性
IUPAC Name |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-11-7(10)8-3-6(4-9-8)12-5-8/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMGAOTLUBRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(CN1)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)




![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2653897.png)


![4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2653902.png)